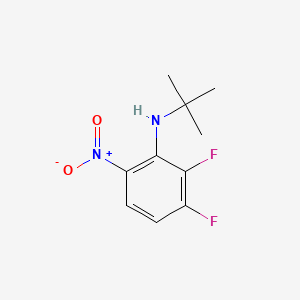

N-tert-Butyl-2,3-difluoro-6-nitroaniline

Description

Properties

IUPAC Name |

N-tert-butyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2/c1-10(2,3)13-9-7(14(15)16)5-4-6(11)8(9)12/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMAEKNTLZLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716680 | |

| Record name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-42-6 | |

| Record name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-tert-Butyl-2,3-difluoro-6-nitroaniline synthesis from 1,2,3-trifluoro-4-nitrobenzene

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary & Strategic Analysis

The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline from 1,2,3-trifluoro-4-nitrobenzene represents a classic yet regiochemically demanding Nucleophilic Aromatic Substitution (

The core challenge lies in the regioselectivity of the fluoride displacement. The starting material, 1,2,3-trifluoro-4-nitrobenzene, possesses three potential electrophilic sites for nucleophilic attack. The presence of the nitro group at position 4 strongly activates the positions ortho (C3) and para (C1) to it.

To obtain the target molecule (where the nitro group is ortho to the amine), the reaction must be steered to displace the fluorine at C3 .

Structural Deconstruction & Regiochemistry

-

Starting Material: 1,2,3-trifluoro-4-nitrobenzene.[1][2]

-

C1-F: Para to Nitro (Activated).

-

C2-F: Meta to Nitro (Deactivated).

-

C3-F: Ortho to Nitro (Highly Activated).

-

-

Target: N-tert-Butyl-2,3-difluoro-6-nitroaniline.

-

Note on Nomenclature: This IUPAC name implies the amine is at C1 and the Nitro is at C6. This corresponds to the displacement of the C3-fluorine in the starting material. (If C1-F were displaced, the product would be N-tert-butyl-2,3-difluoro-4-nitroaniline).

-

Key Success Factor: While the para position is less sterically hindered, primary amines typically favor ortho substitution in nitroarenes due to an intramolecular hydrogen-bonding interaction between the incoming amine proton and the nitro group oxygen in the transition state (the "Ortho Effect"). However, the bulky tert-butyl group introduces steric strain that can destabilize this transition state. Therefore, temperature control and solvent choice are critical to maintaining high regioselectivity.[1]

Reaction Mechanism & Pathway[3][4][5][6]

The reaction proceeds via a Meisenheimer complex intermediate. The rate-determining step is the formation of this complex (nucleophilic attack), followed by the rapid elimination of the fluoride ion.

Mechanistic Diagram (Graphviz)

Figure 1: Bifurcated reaction pathway showing the competition between Ortho (Target) and Para (Impurity) substitution modes.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It prioritizes regioselectivity over raw speed by utilizing mild conditions.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |

| 1,2,3-Trifluoro-4-nitrobenzene | 177.08 | 1.0 | 1.77 g | Substrate |

| tert-Butylamine | 73.14 | 1.2 | 0.88 g (1.26 mL) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | HF Scavenger |

| Acetonitrile (MeCN) | - | - | 20 mL | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Preparation:

-

Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

-

Purge the flask with nitrogen to ensure an inert atmosphere (moisture can lead to phenol byproducts via hydrolysis).

-

-

Substrate Solubilization:

-

Add 1,2,3-trifluoro-4-nitrobenzene (1.77 g) to the flask.

-

Add Acetonitrile (15 mL) and stir until fully dissolved.

-

Add Potassium Carbonate (2.76 g) in a single portion. The mixture will appear as a suspension.

-

-

Nucleophile Addition (Critical Control Point):

-

Cool the reaction mixture to 0°C using an ice bath. Rationale: Lower temperature favors the lower activation energy pathway (Ortho-substitution via H-bond stabilization) and suppresses the formation of di-substituted byproducts.[1]

-

Dilute tert-Butylamine (1.26 mL) in the remaining Acetonitrile (5 mL).

-

Add the amine solution dropwise over 15–20 minutes.

-

-

Reaction Phase:

-

Allow the mixture to stir at 0°C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC. The starting material (

) should disappear, replaced by a bright yellow/orange spot (

-

-

Workup:

-

Quench the reaction by pouring the mixture into 50 mL of ice-cold water .

-

Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .

-

Combine the organic layers and wash with Brine (saturated NaCl, 1 x 30 mL) .

-

Dry the organic phase over anhydrous Sodium Sulfate (

) .[4] -

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude orange solid.

-

-

Purification:

-

While the crude yield is often high (>90%), regiochemical purity is paramount.

-

Recrystallization: Dissolve the crude solid in minimal hot Ethanol (EtOH) and add water dropwise until turbidity persists. Cool to 4°C to crystallize.

-

Alternative: Silica gel column chromatography (Gradient: 0%

10% EtOAc in Hexanes).

-

Process Control & Troubleshooting

Analytical Checkpoints

| Parameter | Method | Acceptance Criteria | Remediation |

| Conversion | HPLC (254 nm) | > 98% consumption of SM | Heat to 40°C if stalled (Caution: Increases impurity risk). |

| Regioselectivity | > 20:1 Ratio (Ortho:Para) | If Para isomer is high, repeat reaction at -10°C. | |

| Moisture | Visual | No hydrolysis products (phenols) | Ensure anhydrous MeCN and Nitrogen atmosphere. |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Issue: Formation of Di-substituted Product.

-

Issue: "Oiling Out" during Recrystallization.

-

Solution: Seed the solution with a crystal from a previous batch or scratch the glass surface. Ensure the ethanol/water ratio is optimized (start with 100% EtOH and add water very slowly).

-

Safety & Handling

-

HF Generation: The reaction generates Hydrogen Fluoride (HF) equivalents, which are neutralized by

to form KF and -

Nitro Compounds: Nitro-aromatics are potentially energetic and toxic. Avoid heating the dry solid residue excessively.

-

Skin Sensitization: 1,2,3-trifluoro-4-nitrobenzene is a potent skin irritant and sensitizer. Double-gloving (Nitrile) is mandatory.

References

-

BenchChem Technical Support. (2025).[1][4] Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline and General SNAr Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69871: 1,2,3-Trifluoro-4-nitrobenzene. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. Retrieved from

-

Zhou, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions. (Discusses regioselectivity in nitrated heterocycles). Royal Society of Chemistry Advances. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. vanderbilt.edu [vanderbilt.edu]

Chemical properties and structure of N-tert-Butyl-2,3-difluoro-6-nitroaniline

An In-Depth Technical Guide to N-tert-Butyl-2,3-difluoro-6-nitroaniline: Structure, Properties, and Synthetic Considerations for Drug Discovery

Abstract

N-tert-Butyl-2,3-difluoro-6-nitroaniline is a substituted aromatic amine of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture, featuring a bioreducible nitro group, metabolically robust fluorine atoms, and a sterically influential N-tert-butyl group, positions it as a compelling candidate for investigation, particularly in the field of drug discovery. As a potential hypoxia-activated prodrug, its unique combination of functional groups may offer advantages in targeting the low-oxygen microenvironments characteristic of solid tumors. This guide presents a comprehensive scientific profile of N-tert-Butyl-2,3-difluoro-6-nitroaniline, leveraging data from structurally similar compounds to elucidate its physicochemical properties, predict its spectroscopic signature, and propose a viable synthetic pathway. It serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising research chemical.

Molecular Structure and Physicochemical Properties

Structural Elucidation

N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS No: 1314985-42-6) is a derivative of aniline characterized by a dense arrangement of functional groups that dictate its chemical behavior.[1]

-

Aromatic Core: A benzene ring serves as the molecular scaffold.

-

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 6-position and two fluorine atoms (-F) at the 2- and 3-positions are potent EWGs. They significantly reduce the electron density of the aromatic ring, which in turn decreases the basicity of the aniline nitrogen and activates the ring for nucleophilic aromatic substitution (SNAr) reactions.

-

Electron-Donating Group (EDG): The N-tert-butylamino group is electronically donating through resonance, pushing electron density into the ring. However, this effect is largely counteracted by the powerful EWGs.

-

Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric hindrance influences the molecule's conformation, potentially forcing the N-H bond out of the plane of the aromatic ring and shielding the amino group from certain chemical reactions.

This electronic push-pull system, combined with the unique steric and metabolic properties imparted by the substituents, makes the molecule a subject of considerable scientific interest.

Predicted Physicochemical Properties

Due to the limited availability of public experimental data, the following properties are a consolidation of known data and predictions based on structurally analogous compounds like N-ethyl-2,3-difluoro-6-nitroaniline and other nitroanilines.[2][3]

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1314985-42-6 | Pharmaffiliates[1] |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂ | Pharmaffiliates[1] |

| Molecular Weight | 230.2 g/mol | Pharmaffiliates[1] |

| Appearance | Yellow to orange crystalline solid | Predicted, characteristic of nitroaromatic compounds.[2] |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | Predicted based on aromatic nitro compounds.[2] |

| logP | ~2.8 - 3.5 | Predicted based on increased lipophilicity from the tert-butyl group compared to analogs. |

| Basicity (pKa) | Very low | Predicted. The aniline nitrogen's basicity is significantly reduced by adjacent EWGs.[2] |

Spectroscopic Characterization Profile

The definitive identification of N-tert-Butyl-2,3-difluoro-6-nitroaniline relies on a combination of spectroscopic techniques. The following profile is based on established principles and data from analogous structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the δ 1.3-1.6 ppm range. The aromatic region (δ 7.0-8.0 ppm) would display two multiplets corresponding to the two aromatic protons, with coupling patterns influenced by both proton-proton and proton-fluorine interactions. A broad singlet corresponding to the N-H proton would also be present.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with large carbon-fluorine coupling constants (JC-F) for the carbons directly bonded to fluorine. Signals for the quaternary and methyl carbons of the tert-butyl group would be observed in the aliphatic region.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing key structural information.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. Key absorption bands are predicted as follows:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3350 - 3450 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2980 | Stretching |

| NO₂ (Asymmetric) | 1510 - 1560 | Stretching |

| NO₂ (Symmetric) | 1335 - 1385 | Stretching |

| C-F | 1100 - 1300 | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ at m/z ≈ 230.2. A prominent fragment would likely correspond to the loss of a tert-butyl radical ([M-57]⁺), which is a characteristic fragmentation pathway for tert-butyl substituted compounds. Further fragmentation could involve the loss of the nitro group or its components.

Synthesis and Reactivity

Proposed Synthetic Strategy

The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline can be logically approached via the N-alkylation of its parent aniline, 2,3-difluoro-6-nitroaniline. However, direct alkylation with tert-butyl halides is often inefficient due to competing elimination reactions. A more robust and controlled method involves a nucleophilic aromatic substitution (SNAr) reaction, starting from a more heavily halogenated precursor. This approach offers better regioselectivity, driven by the strong activating effect of the nitro group.

The proposed synthesis starts from 1,2,3-trifluoro-4-nitrobenzene. The nitro group strongly directs nucleophilic substitution to the ortho (position 5) and para (position 1) positions. The fluorine at position 1 is the most activated and is selectively displaced by tert-butylamine.

Caption: Proposed workflow for the synthesis via SNAr reaction.

Experimental Protocol: SNAr Synthesis

This protocol is a self-validating system designed for clarity and reproducibility. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the base and intermediates in the SNAr mechanism. Temperature control is vital to minimize potential side reactions.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 10 mL per gram of starting material).

-

Reagent Addition: Begin stirring the suspension. Slowly add tert-butylamine (1.2 eq) to the mixture at room temperature. The slight excess of the amine ensures the complete consumption of the limiting reagent.

-

Reaction: Heat the reaction mixture to 60-80°C. The elevated temperature is necessary to overcome the activation energy for the substitution reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 6-12 hours). This step is critical for preventing the formation of degradation products from prolonged heating.

-

Workup (Quench): Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). The choice of ethyl acetate provides good solubility for the product while being immiscible with water.

-

Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-tert-Butyl-2,3-difluoro-6-nitroaniline.

Relevance in Drug Discovery and Development

The Role of the Nitroaromatic Moiety: A Hypoxia-Activated Prodrug

The nitroaromatic functional group is a cornerstone of prodrug design for cancer therapy.[4] Solid tumors often develop regions of low oxygen concentration, or hypoxia. These hypoxic zones are resistant to traditional radiation and chemotherapy. However, they possess a high concentration of nitroreductase enzymes. These enzymes can selectively reduce the nitro group of a prodrug into a highly cytotoxic hydroxylamine or amine, which can then damage DNA and induce cancer cell death.[4][5] This targeted activation makes compounds like N-tert-Butyl-2,3-difluoro-6-nitroaniline highly valuable candidates for developing selective anticancer agents.

Caption: Conceptual pathway for hypoxia-activated prodrug therapy.

The Influence of Fluorine and N-tert-Butyl Substituents

-

Fluorine Atoms: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. It can also enhance membrane permeability and modulate the electronic properties of the molecule to improve binding affinity with its biological target.[6]

-

N-tert-Butyl Group: This bulky, lipophilic group significantly impacts the molecule's pharmacokinetic profile. It increases lipophilicity, which can enhance cell membrane penetration. Its size can also provide a steric shield, further preventing metabolic degradation at the amino group and influencing how the molecule fits into the active site of enzymes.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is publicly available for N-tert-Butyl-2,3-difluoro-6-nitroaniline. Therefore, it must be handled with the precautions appropriate for analogous toxic nitroaromatic compounds.[7][8]

| Hazard Category | Precautionary Action |

| Toxicity | Assumed Toxic: Harmful if swallowed, inhaled, or in contact with skin.[9] May cause damage to organs through prolonged exposure.[7] |

| Irritation | Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] |

| Handling | Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.[7][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat and light.[2] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |

Conclusion

N-tert-Butyl-2,3-difluoro-6-nitroaniline is a molecule with a compelling structural and electronic profile for advanced research, particularly in drug development. While direct experimental data remains scarce, a thorough analysis based on established chemical principles and data from close analogs reveals a compound with significant potential. Its combination of a bioreducible nitro group for targeted activation, metabolic stabilizers in the form of fluorine atoms, and a sterically influential tert-butyl group makes it a prime candidate for synthesis and evaluation as a next-generation therapeutic agent. This guide provides the foundational knowledge required for researchers to confidently engage with this high-potential chemical entity.

References

-

N-tert-Butyl-2,3-difluoro-6-nitroaniline. Pharmaffiliates. [Link]

-

2,3-Difluoro-6-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]

-

Electronic spectra and structure of nitroanilines. Inorganica Chimica Acta. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... ResearchGate. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. svedbergopen.com [svedbergopen.com]

- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Spectroscopic Characterization of Novel Small Molecules: A Methodological Approach

Introduction

The elucidation of a novel chemical entity's structure is a cornerstone of drug discovery and development. A compound's pharmacological activity is intrinsically linked to its three-dimensional architecture, and thus, unambiguous structural confirmation is a critical prerequisite for further investigation. Among the arsenal of analytical techniques available to the modern chemist, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the principal pillars of molecular characterization.

This guide provides a comprehensive, in-depth exploration of the methodologies for acquiring and interpreting NMR, IR, and MS data for a novel small molecule. In the absence of publicly available spectroscopic data for CAS number 1314985-42-6, we will use the placeholder "Compound X" to illustrate the principles and protocols that form the bedrock of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but also the "why" behind these powerful analytical techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

The "Why": Foundational Principles of NMR

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Certain nuclei, including ¹H and ¹³C, possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The application of radiofrequency pulses can induce transitions between these states, and the energy required for this transition is what is detected. This energy is highly sensitive to the local electronic environment of the nucleus, which is influenced by neighboring atoms. It is this sensitivity that allows us to differentiate between atoms in different parts of a molecule.

Experimental Protocol: ¹H and ¹³C NMR of Compound X

A robust NMR analysis begins with meticulous sample preparation to ensure high-quality, reproducible data.[1][2][3][4]

1.2.1. Sample Preparation

-

Analyte Purity: Begin with a sample of Compound X of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves Compound X.[1][3][4] The deuterium (²H) is "invisible" in ¹H NMR, thus preventing a large solvent signal from overwhelming the analyte signals. The choice of solvent can also influence the chemical shifts of labile protons (e.g., -OH, -NH).

-

Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg/mL is often necessary.[1][4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[1]

-

Filtration: Filter the solution into a high-quality, clean NMR tube to remove any particulate matter, which can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

1.2.2. Data Acquisition

The following is a typical workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer:

-

Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.[1]

-

Shimming: The magnetic field homogeneity across the sample is optimized by adjusting a series of shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.

-

Acquisition Parameters: Key parameters such as the number of scans, spectral width, and relaxation delay are set to achieve an optimal signal-to-noise ratio and resolution.[5]

Data Interpretation: Decoding the Spectra

The interpretation of NMR spectra involves analyzing four key features: chemical shift, integration, multiplicity (splitting), and coupling constants.[6][7][8][9]

| Feature | Information Provided | Causality |

| Chemical Shift (δ) | The electronic environment of the nucleus. | Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm). Electron-donating groups shield nuclei, shifting them upfield (lower ppm). |

| Integration | The relative number of protons giving rise to a signal. | The area under a ¹H NMR signal is directly proportional to the number of equivalent protons it represents.[9] |

| Multiplicity | The number of neighboring, non-equivalent protons. | The spin states of neighboring protons split a signal into a multiplet according to the n+1 rule (where n is the number of equivalent neighboring protons).[7] |

| Coupling Constant (J) | The magnitude of the interaction between coupled nuclei. | The J-coupling value, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help determine stereochemistry. |

Hypothetical ¹H NMR Data for Compound X

| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

| 7.26 | 5H | m | Aromatic protons |

| 4.52 | 2H | s | -CH₂- adjacent to an electronegative atom |

| 2.31 | 3H | s | -CH₃ |

Hypothetical ¹³C NMR Data for Compound X

| Chemical Shift (ppm) | Assignment |

| 170.1 | Carbonyl carbon (e.g., ester, amide) |

| 135.8 | Aromatic quaternary carbon |

| 128.5 | Aromatic CH |

| 127.9 | Aromatic CH |

| 65.4 | Aliphatic carbon bonded to an electronegative atom |

| 21.2 | Aliphatic -CH₃ |

Part 2: Infrared (IR) Spectroscopy - The Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[10][11][12] It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its natural vibrational modes.

The "Why": The Vibrational Fingerprint

The vibrational frequencies of a bond are determined by the masses of the bonded atoms and the strength of the bond, analogous to a ball-and-spring system. Different types of bonds (e.g., C=O, O-H, N-H, C-H) have characteristic absorption frequencies. An IR spectrum provides a unique "fingerprint" of a molecule's functional groups.[10]

Experimental Protocol: Acquiring the IR Spectrum of Compound X

Modern IR spectroscopy is most commonly performed using Fourier Transform Infrared (FTIR) instruments, often with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[13][14]

2.2.1. Sample Preparation

-

ATR-FTIR (for solids and liquids): A small amount of Compound X is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured by applying pressure.[15] This technique requires minimal sample preparation.[13]

-

KBr Pellet (for solids): A few milligrams of Compound X are finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[15][16][17] KBr is transparent to IR radiation in the typical analytical range.

-

Thin Film (for non-volatile liquids): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

2.2.2. Data Acquisition

-

Background Scan: A spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. This background spectrum is then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

-

Sample Scan: The sample is placed in the instrument, and the spectrum is recorded.

-

Data Processing: The instrument's software performs a Fourier transform on the raw data to generate the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: Identifying Key Functional Groups

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[11] The functional group region contains absorptions for most of the common functional groups.[11][18]

Hypothetical IR Data for Compound X

| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group |

| 3030 | Medium | Sharp | Aromatic C-H stretch |

| 2920 | Medium | Sharp | Aliphatic C-H stretch |

| 1735 | Strong | Sharp | C=O stretch (ester) |

| 1600, 1480 | Medium-Weak | Sharp | C=C stretch (aromatic) |

| 1250 | Strong | Sharp | C-O stretch (ester) |

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19] It provides the molecular weight of a compound with high accuracy and can offer clues about its structure through fragmentation patterns.

The "Why": Ionization and Mass Analysis

In a mass spectrometer, molecules are first converted into gas-phase ions (ionization). These ions are then accelerated and separated based on their m/z ratio by a mass analyzer. Finally, the ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Experimental Protocol: Determining the Mass of Compound X

High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate mass and, consequently, the elemental composition of a novel compound. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for a wide range of organic molecules.[20][21][22]

3.2.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of Compound X (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Internal Standard: While not always necessary for accurate mass measurement, an internal standard can be used for quantification.[23]

3.2.2. Data Acquisition

-

Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: In ESI, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[24]

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Orbitrap, TOF) which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: From Mass to Formula

The primary information obtained from a high-resolution mass spectrum is the accurate mass of the molecular ion.

Hypothetical HRMS Data for Compound X

| Ion | Calculated Mass (Da) | Measured Mass (Da) | Difference (ppm) |

| [M+H]⁺ | 151.0757 | 151.0759 | 1.3 |

From the accurate mass, the elemental composition can be determined. For a measured mass of 151.0759 for the protonated molecule, a possible elemental composition is C₉H₁₀O₂. The low ppm difference between the calculated and measured mass provides high confidence in this assignment.

The mass spectrum also contains peaks corresponding to isotopes (e.g., the M+1 peak due to the natural abundance of ¹³C), which can further aid in confirming the elemental composition.[19][25] Fragmentation patterns, if observed, can provide structural information.[25][26]

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of a novel small molecule. NMR elucidates the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and MS provides the molecular weight and elemental composition. By following robust, self-validating protocols and applying sound principles of spectral interpretation, researchers can confidently determine the structure of new chemical entities, a critical step in the journey of drug discovery and development. The methodologies outlined in this guide for "Compound X" serve as a blueprint for the rigorous spectroscopic characterization required to advance promising molecules from the laboratory to the clinic.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

- Silva, P. J., & Pereira, C. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3599-3606.

-

Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Infrared Spectra: Identifying Functional Groups - Oregon State University. (2022, March 9). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved from [Link]

-

HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved from [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 505-528.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(3), 505-528.

-

American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

- Lo, S. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 23(1), 3-12.

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Oreate AI. (2026, January 7). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Retrieved from [Link]

-

Fiveable. (2025, August 15). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

-

Guidelines for Lab Reports. (n.d.). Retrieved from [Link]

-

How to prepare IR samples? (n.d.). ResearchGate. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

-

ACS Research Data Guidelines. (n.d.). Retrieved from [Link]

- Emwas, A. H., et al. (2023).

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

-

Standard Operating Procedure - CDN. (n.d.). Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Guidelines for the Reporting of Numerical Data and Experimental Procedures. (n.d.). Pure and Applied Chemistry, 37(4), 499-511.

-

fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

-

FTIR SOP: Setup and Analysis Guide. (n.d.). Scribd. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved from [Link]

-

Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). ehs.uci.edu. Retrieved from [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Quantifying Small Molecules by Mass Spectrometry. (2020, December 19). LCGC International. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jascoinc.com [jascoinc.com]

- 14. edinst.com [edinst.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Interpreting IR Spectra [chemistrysteps.com]

- 19. hscprep.com.au [hscprep.com.au]

- 20. fiveable.me [fiveable.me]

- 21. acdlabs.com [acdlabs.com]

- 22. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI Blog [oreateai.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. compoundchem.com [compoundchem.com]

- 26. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of N-tert-Butyl-2,3-difluoro-6-nitroaniline in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-tert-Butyl-2,3-difluoro-6-nitroaniline has emerged as a highly valuable, albeit specialized, intermediate. Its unique constellation of functional groups—a sterically demanding N-tert-butyl moiety, electron-withdrawing fluorine atoms, and a versatile nitro group—offers medicinal chemists a powerful tool for sculpting molecular architecture and fine-tuning pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of the synthesis, chemical properties, and strategic applications of N-tert-Butyl-2,3-difluoro-6-nitroaniline as a pivotal building block in medicinal chemistry, with a particular focus on its role in the construction of kinase inhibitors and other biologically active scaffolds. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its potential in drug development are presented herein.

Introduction: The Architectural Significance of Fluorinated Nitroanilines

The 2,3-difluoro-6-nitroaniline scaffold is a privileged motif in medicinal chemistry. The vicinal fluorine atoms significantly modulate the electronic environment of the aniline ring, impacting its pKa and susceptibility to metabolic oxidation.[1][2] The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability, all of which are desirable characteristics in drug candidates.[1] The nitro group, a strong electron-withdrawing group, further deactivates the aromatic ring towards certain reactions while serving as a versatile synthetic handle for subsequent transformations, most notably its reduction to an amine, which is a gateway to a plethora of heterocyclic systems.[3]

The addition of an N-tert-butyl group to this scaffold introduces a significant steric and electronic perturbation. The bulky tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of the adjacent functionalities.[4] Furthermore, its electron-donating inductive effect can modulate the nucleophilicity of the aniline nitrogen, influencing its reactivity in subsequent synthetic steps.[5][6] This guide will delve into the practical implications of these structural features, providing a roadmap for the effective utilization of N-tert-Butyl-2,3-difluoro-6-nitroaniline in drug discovery programs.

Synthesis of the Core Building Block: N-tert-Butyl-2,3-difluoro-6-nitroaniline

The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline can be approached through two primary, reliable routes, each with its own set of advantages and considerations. The choice of method will often depend on the availability of starting materials and the desired scale of the reaction.

Method A: N-Alkylation of 2,3-difluoro-6-nitroaniline

This is a direct and often high-yielding approach that begins with the commercially available 2,3-difluoro-6-nitroaniline. The core of this transformation is a nucleophilic substitution reaction where the aniline nitrogen attacks a tert-butylating agent.

Reaction Scheme:

Caption: N-Alkylation of 2,3-difluoro-6-nitroaniline.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-difluoro-6-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Activation: The mixture is stirred for 30 minutes at room temperature to facilitate the deprotonation of the aniline nitrogen, thereby increasing its nucleophilicity.

-

Alkylation: A tert-butylating agent, such as tert-butyl bromide (1.2-1.5 eq), is added slowly to the reaction mixture.

-

Reaction: The reaction mixture is heated to a temperature between 50-80 °C and the progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8]

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base is crucial to deprotonate the aniline without competing in the alkylation reaction. The pKa of the N-H bond in the starting aniline is lowered by the electron-withdrawing fluorine and nitro groups, making moderately strong bases like K₂CO₃ or NaH effective.[7]

-

Solvent: Polar aprotic solvents like DMF or MeCN are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction, which is increased by the steric hindrance of the tert-butylating agent and the reduced nucleophilicity of the aniline.[7]

Method B: Nucleophilic Aromatic Substitution (SNAr) on a Trifluoronitrobenzene Precursor

An alternative and equally viable route involves the reaction of a trifluoronitrobenzene derivative with tert-butylamine. This SNAr reaction is highly regioselective due to the directing effects of the nitro group.

Reaction Scheme:

Caption: SNAr reaction for the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF is added potassium carbonate (1.5 eq).[1]

-

Nucleophilic Addition: tert-Butylamine (1.2 eq) is added dropwise at room temperature over 30 minutes.

-

Reaction: The reaction mixture is heated to approximately 60°C and stirred for 4-6 hours, with progress monitored by TLC or HPLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.[1]

Causality Behind Experimental Choices:

-

Regioselectivity: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. In 1,2,3-trifluoro-4-nitrobenzene, the fluorine atom ortho to the nitro group is the most activated and is selectively displaced by the amine.[1]

-

Base: The base serves to neutralize the HF that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Solvent and Temperature: As with Method A, a polar aprotic solvent is preferred, and gentle heating is typically required to achieve a reasonable reaction rate.

Table 1: Comparison of Synthetic Routes

| Feature | Method A: N-Alkylation | Method B: SNAr |

| Starting Material | 2,3-Difluoro-6-nitroaniline | 1,2,3-Trifluoro-4-nitrobenzene |

| Key Reagent | tert-Butylating Agent (e.g., tert-Butyl bromide) | tert-Butylamine |

| Primary Challenge | Potential for over-alkylation (di-tert-butylation) | Control of regioselectivity (generally high) |

| General Yield | Good to Excellent | Good to Excellent |

Strategic Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true value of N-tert-Butyl-2,3-difluoro-6-nitroaniline lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitro group is the primary site of transformation, typically through reduction to the corresponding aniline.

Synthesis of Substituted Benzimidazoles

A major application of ortho-nitroanilines is in the synthesis of benzimidazoles, a core structure in numerous biologically active compounds.[4] The synthetic pathway involves the reduction of the nitro group to an amine, followed by cyclocondensation with a carboxylic acid derivative or an aldehyde.

Workflow for Benzimidazole Synthesis:

Caption: General workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol (Reductive Cyclization with an Aldehyde):

-

Nitro Reduction: Dissolve N-tert-Butyl-2,3-difluoro-6-nitroaniline (1 eq) in a suitable solvent such as ethanol or methanol. Add a reducing agent, for example, iron powder (Fe) and ammonium chloride (NH₄Cl) or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst. The reaction is monitored until the complete disappearance of the starting material.[9]

-

Cyclocondensation: To the resulting ortho-phenylenediamine, add an aldehyde (1 eq) and a catalytic amount of an acid or a suitable catalyst (e.g., supported gold nanoparticles).[10] The reaction mixture is stirred, often with heating, until the cyclization is complete.

-

Isolation and Purification: The product is isolated by extraction and purified by crystallization or column chromatography.

The Role of the N-tert-Butyl Group in Benzimidazole Synthesis and Properties:

The presence of the N-tert-butyl group on the resulting benzimidazole can have several important consequences for its medicinal chemistry applications:

-

Steric Influence on Binding: The bulky tert-butyl group can provide a steric anchor within a protein binding pocket, potentially leading to increased potency and selectivity. It can also be used to probe the steric tolerance of a binding site.[4]

-

Modulation of Physicochemical Properties: The lipophilicity of the molecule is increased by the tert-butyl group, which can influence its solubility, permeability, and ultimately, its pharmacokinetic profile.

-

Metabolic Stability: As previously mentioned, the tert-butyl group can act as a steric shield, preventing metabolic degradation at or near its point of attachment.[6]

Application in Kinase Inhibitor Synthesis

The anilino-quinazoline and anilino-indazole scaffolds are common cores in a wide range of kinase inhibitors.[11][12] N-tert-Butyl-2,3-difluoro-6-nitroaniline, after reduction to the corresponding diamine, can serve as a key building block for the synthesis of these important therapeutic agents. The aniline nitrogen can participate in a nucleophilic substitution reaction with a suitable heterocyclic electrophile, while the other functional groups on the aniline ring can be tailored to interact with specific residues in the kinase active site.

Conceptual Pathway to Kinase Inhibitors:

Caption: Conceptual pathway from the core building block to kinase inhibitors.

Conclusion and Future Perspectives

N-tert-Butyl-2,3-difluoro-6-nitroaniline is a strategically designed building block that offers a unique combination of steric and electronic properties. Its synthesis is achievable through robust and scalable methods, and its subsequent transformations provide access to a diverse range of biologically relevant scaffolds, most notably benzimidazoles and the core structures of many kinase inhibitors. The judicious incorporation of the N-tert-butyl group can be a powerful strategy for enhancing metabolic stability and modulating the physicochemical properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of specialized building blocks like N-tert-Butyl-2,3-difluoro-6-nitroaniline will undoubtedly play an increasingly important role in the future of drug discovery.

References

- Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).

- BenchChem. (2025). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem.

- Harris, C. J., et al. (2005). Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 15(22), 5031-5035.

- BenchChem. (2025). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis. BenchChem.

- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.

- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.

- Kallitsis, N., et al. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 24(12), 2283.

- Stony Brook University Libraries. (n.d.). Drug discovery with privileged building blocks : tactics in medicinal chemistry.

- RSC Publishing. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2019-2024.

- Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs.

- European Patent Office. (1995).

- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem.

- Stephenson, C. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.

- European Patent Office. (2020). PYRROLE AMIDE COMPOUND AND USE THEREOF (EP 3950674 A1).

- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.

- National Center for Biotechnology Information. (2022).

- Prince, C. E., & Turlington, M. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor.

- University of Michigan. (2018, November 22). Researchers harness visible light to develop safer building block for drug discovery.

- MDPI. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 25(7), 1699.

- Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.

- National Center for Biotechnology Information. (2011).

Sources

- 1. jocpr.com [jocpr.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and efficient approach to the synthesis of 2-substituted benzimidazole via sp<sup>3</sup> C–H functionalization - Arabian Journal of Chemistry [arabjchem.org]

- 12. beilstein-journals.org [beilstein-journals.org]

Literature review on the synthesis of substituted N-alkyl-nitroanilines

Topic: Literature Review on the Synthesis of Substituted N-Alkyl-Nitroanilines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

Substituted N-alkyl-nitroanilines are critical pharmacophores in medicinal chemistry, serving as precursors for benzimidazoles, quinoxalines, and p-phenylenediamine derivatives. Their synthesis presents a unique dichotomy: the nitro group strongly deactivates the aromatic ring toward electrophilic attack but activates it for nucleophilic substitution.

This guide moves beyond standard textbook definitions to provide a field-tested analysis of the three primary synthetic pathways:

-

Nucleophilic Aromatic Substitution (

): The industrial workhorse for ortho/para-halonitrobenzenes. -

Direct N-Alkylation: The modification of existing nitroanilines using alkyl halides.

-

Transition Metal Catalysis (Buchwald-Hartwig): The high-precision route for unactivated or sterically hindered systems.

Mechanistic Pathways & Decision Logic

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the most robust method when the starting material is a halonitrobenzene. The electron-withdrawing nitro group (EWG) at the ortho or para position stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the displacement of the halide (typically F > Cl ≈ Br > I in

-

Key Advantage: High regioselectivity; no transition metal required.

-

Critical Process Parameter (CPP): Solvent polarity is decisive. Dipolar aprotic solvents (DMSO, DMF, NMP) stabilize the charged intermediate.

Pathway B: Direct N-Alkylation of Nitroanilines

When the nitroaniline core is pre-formed, direct alkylation with alkyl halides (

-

Challenge: The nitro group reduces the nucleophilicity of the amine nitrogen (

of 4-nitroaniline conjugate acid is ~1.0 vs. 4.6 for aniline), necessitating stronger bases or elevated temperatures. -

Risk: Over-alkylation (formation of tertiary amines) or O-alkylation (rare, but possible with hard electrophiles).

Pathway C: Buchwald-Hartwig Cross-Coupling

For substrates where

-

Catalyst System:

or

Visualization: Synthetic Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on substrate availability and structural constraints.

Caption: Decision logic for selecting the synthetic pathway based on substrate availability and electronic activation.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-ethoxyethyl)-2-nitroaniline

Rationale: This protocol utilizes the high reactivity of 2-chloronitrobenzene. The use of DBU as a base acts as an acid scavenger without competing as a nucleophile.

Reagents:

-

2-Chloronitrobenzene (1.0 equiv)

-

2-Ethoxyethanamine (1.2 equiv)

-

Base:

(2.0 equiv) or DBU (1.5 equiv) -

Solvent: DMF or Acetonitrile (0.5 M)

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 2-chloronitrobenzene and anhydrous DMF.

-

Addition: Add

followed by the dropwise addition of 2-ethoxyethanamine at room temperature.-

Note: Exotherm is possible; monitor internal temperature.

-

-

Reaction: Heat the mixture to 80–100°C.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high

) should disappear, replaced by a highly colored (yellow/orange) product spot.

-

-

Workup: Cool to RT and pour into ice-water (5x reaction volume). The product typically precipitates.

-

Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine to remove DMF, dry over

, and concentrate.

Protocol 2: Direct N-Alkylation of 4-Nitroaniline

Rationale: 4-Nitroaniline is a weak nucleophile. We use a strong base (

Reagents:

-

4-Nitroaniline (1.0 equiv)[1]

-

Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

-

Base:

(60% dispersion, 1.2 equiv) -

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

-

Deprotonation: Suspend

in anhydrous THF at 0°C under inert atmosphere ( -

Anion Formation: Add 4-nitroaniline solution dropwise.

-

Observation: Evolution of

gas and color change to deep red/brown indicates anion formation. Stir for 30 min.

-

-

Alkylation: Add the alkyl halide dropwise at 0°C, then allow to warm to RT.

-

Quench: Carefully quench with saturated

solution. -

Control: To minimize dialkylation, avoid large excesses of alkyl halide and keep the temperature moderate.

Comparative Data Analysis

The following table summarizes reaction conditions and expected outcomes based on literature precedents.

| Parameter | Direct Alkylation (Route B) | Buchwald-Hartwig (Route C) | |

| Substrate | Halonitrobenzene | Nitroaniline | Aryl Halide + Amine |

| Electronic Req. | EWG (Ortho/Para) required | None (Nitro reduces rate) | None (Tolerates most groups) |

| Typical Base | |||

| Solvent | DMF, DMSO, EtOH | DMF, THF, Toluene | Toluene, Dioxane, t-Amyl alcohol |

| Temp Range | 60–120°C | 0–80°C | 80–110°C |

| Key Byproduct | Salt ( | Salt + Dialkylated amine | Phosphine oxides |

| Green Score | Medium (DMF often used) | Low (Strong bases) | Low (Heavy metals) |

Mechanistic Visualization: Pathway

The addition-elimination mechanism is the core of the

Caption: The Addition-Elimination mechanism. The nitro group stabilizes the negative charge in the Meisenheimer complex.

Troubleshooting & Optimization (Expert Insights)

Issue: Regioselectivity in Nitration of N-Alkyl Anilines

If you attempt to synthesize these compounds by nitrating an existing N-alkyl aniline, you often face a mixture of ortho and para isomers.

-

Solution: Protect the amine (e.g., as an acetamide) to increase steric bulk, favoring para substitution, then deprotect. However, the

route (Route A) is generally superior for regiocontrol as the position is fixed by the starting halogen.

Issue: Low Yield in Direct Alkylation

-

Cause: The low nucleophilicity of the nitroaniline leads to incomplete conversion, or high temperatures lead to degradation.

-

Fix: Switch to Cesium Carbonate (

) in DMF. The "Cesium Effect" improves solubility and reactivity of the aniline anion compared to potassium salts.

Issue: Catalyst Poisoning in Buchwald-Hartwig

-

Cause: Nitro groups can coordinate to Pd, or the amine can bind too tightly.

-

Fix: Use biaryl phosphine ligands like BrettPhos or RuPhos , which are designed to create a steric pocket that facilitates reductive elimination while preventing catalyst deactivation.

References

-

BenchChem. N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Library. Link

-

Organic Chemistry Portal.

).[3]Link -

Beilstein Institute. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. Link

-

Royal Society of Chemistry. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines. Org.[3][4][5] Chem. Front. Link

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

-

Google Patents. Synthesis method of substituted nitroaniline (CN103848706A).Link

Sources

A Technical Guide to the Potential Applications of N-tert-Butyl-2,3-difluoro-6-nitroaniline in Pharmaceutical Research

Abstract

N-tert-Butyl-2,3-difluoro-6-nitroaniline is a unique chemical entity characterized by a confluence of functionalities known to be valuable in medicinal chemistry: a difluorinated aromatic ring, a nitro group, and a sterically demanding N-tert-butyl substituent. While direct research on this specific molecule is nascent, an analysis of its structural components provides a strong rationale for its potential in pharmaceutical research. This guide synthesizes information on the roles of these individual moieties to project potential applications, from its use as a core scaffold for novel therapeutics to its utility as a versatile synthetic building block. We provide a forward-looking perspective grounded in established principles of drug design and medicinal chemistry, complete with hypothetical, yet plausible, experimental protocols to investigate its promise.

Introduction: Deconstructing the Potential of a Multifunctional Scaffold

The imperative in modern drug discovery is the exploration of novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles. N-tert-Butyl-2,3-difluoro-6-nitroaniline (Figure 1) presents an intriguing starting point for such exploration. Its architecture combines three key functional groups, each with a well-documented role in modulating biological activity and physicochemical properties.

-

The Difluoro Aromatic System : The strategic placement of fluorine atoms on a phenyl ring is a widely used strategy in medicinal chemistry.[1][2][3][4] Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[2][4] The vicinal difluoro substitution pattern, in particular, can induce specific conformational preferences and alter the electronic nature of the aromatic ring.

-

The Nitroaromatic Moiety : Nitroaromatic compounds are precursors to a range of pharmaceuticals, notably in the antimicrobial and antiprotozoal space.[5][6][7] The nitro group is a strong electron-withdrawing group and can be essential for biological activity, often through bioreduction to reactive intermediates in hypoxic environments (e.g., in anaerobic bacteria or solid tumors).[5][7] Furthermore, it serves as a highly versatile synthetic handle, readily reduced to a primary amine, opening up a vast array of subsequent chemical transformations.[8][9][10]

-

The N-tert-Butyl Group : This bulky alkyl group is the archetypal steric shield in drug design.[11][12] It can lock the conformation of a molecule to favor a bioactive state, provide steric hindrance at metabolically labile sites to prevent enzymatic degradation by cytochrome P450s (CYPs), and enhance lipophilicity, which can improve membrane permeability.[11][13][14]

This guide will explore the synergistic potential of these three components, proposing avenues for research and providing actionable experimental designs for scientists in drug development.

Predicted Physicochemical Profile and Pharmacokinetic Implications

While experimental data is limited, the physicochemical properties of N-tert-Butyl-2,3-difluoro-6-nitroaniline can be predicted based on its structure. These properties are critical determinants of a compound's "drug-likeness" and potential pharmacokinetic behavior.

| Property | Predicted Value / Characteristic | Rationale and Implication in Drug Discovery |

| LogP (Lipophilicity) | Moderately High | The aromatic ring, difluoro substituents, and the large tert-butyl group contribute to lipophilicity.[11][12] This suggests good membrane permeability but may require optimization to avoid poor aqueous solubility.[15] |

| Aqueous Solubility | Low | Expected to have low solubility in water, a common trait for aromatic nitro compounds.[15] This is a critical parameter to assess for potential oral bioavailability. |

| pKa (Basicity) | Very Low | The aniline nitrogen's basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-nitro group and the two fluorine atoms. The compound will be largely neutral at physiological pH, which can favor cell penetration. |

| Metabolic Stability | Potentially High | The tert-butyl group can sterically shield the amine from N-dealkylation.[11] However, the tert-butyl group itself can be a site of CYP-mediated hydroxylation.[13][14] The fluorine atoms may block potential sites of aromatic oxidation, generally increasing metabolic stability.[1][4] |

| Appearance | Yellow to Orange Crystalline Solid | This is a characteristic physical property of many nitroaromatic compounds.[15][16] |

Potential Application I: A Scaffold for Novel Antimicrobial Agents

The nitroaromatic core of N-tert-Butyl-2,3-difluoro-6-nitroaniline is a well-established pharmacophore in antimicrobial drugs like metronidazole and nitrofurantoin.[5][7] These drugs are often prodrugs that require reductive activation by microbial nitroreductases to exert their cytotoxic effects.[7]

Proposed Mechanism of Action

The proposed antimicrobial mechanism would involve the enzymatic reduction of the nitro group within anaerobic bacteria or certain protozoa. This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can damage microbial DNA, proteins, and other critical cellular components, leading to cell death.[5] The fluorine and N-tert-butyl groups would modulate the molecule's redox potential and cellular uptake, potentially leading to a novel spectrum of activity or improved efficacy against resistant strains.

Experimental Workflow for Antimicrobial Screening

The following workflow outlines the initial steps to evaluate the compound's antimicrobial potential.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation : Prepare a stock solution of N-tert-Butyl-2,3-difluoro-6-nitroaniline in DMSO (e.g., 10 mg/mL). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation : Adjust the turbidity of a microbial culture to a 0.5 McFarland standard. Dilute this suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls : Include a positive control (microbes in medium, no compound) and a negative control (medium only).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic testing, use an anaerobic chamber.

-

Analysis : The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Application II: A Versatile Synthetic Building Block

Perhaps the most immediate and profound application of N-tert-Butyl-2,3-difluoro-6-nitroaniline is as a chemical intermediate. The nitro group can be readily converted to an amine, unmasking a valuable 1,2,3-trisubstituted phenylenediamine derivative. This scaffold is a gateway to a multitude of heterocyclic systems prevalent in medicinal chemistry.

The Gateway Transformation: Nitro Group Reduction

The reduction of the nitro group to an amine is a high-yielding and well-established transformation.[9][10][17] This reaction converts the starting material into N¹-tert-Butyl-2,3-difluoro-6-aminobenzene-1,6-diamine, a versatile intermediate with two distinct amine functionalities for selective elaboration.

Protocol: Synthesis of N¹-tert-Butyl-2,3-difluorobenzene-1,6-diamine

-

Setup : In a round-bottom flask, dissolve N-tert-Butyl-2,3-difluoro-6-nitroaniline (1.0 eq) in ethanol or ethyl acetate.

-

Catalyst : Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Reaction : Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be used directly or purified further by column chromatography.

Downstream Synthetic Applications: Building Heterocyclic Scaffolds

The resulting diamine is a powerful precursor for constructing privileged heterocyclic scaffolds. The two adjacent amino groups are perfectly positioned for cyclization reactions.

Hypothetical Synthesis of the Core Compound

A plausible synthesis for N-tert-Butyl-2,3-difluoro-6-nitroaniline can be adapted from known procedures for similar N-alkylated nitroanilines.[18][19][20][21] The most direct route is the N-alkylation of the commercially available 2,3-difluoro-6-nitroaniline.[22][23][24]

Protocol: Laboratory Synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline

-

Disclaimer : This is a hypothetical protocol and must be performed with appropriate safety precautions by trained personnel.

-

Reaction Setup : In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2,3-difluoro-6-nitroaniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Alkylation : To the stirring suspension, add tert-butyl bromide (1.5 eq) dropwise at room temperature. Note: Due to the steric hindrance of the tert-butyl group and the potential for elimination, this reaction may require elevated temperatures (e.g., 60-80°C) and longer reaction times compared to ethylation.

-

Monitoring : Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) for the consumption of the starting aniline.

-

Work-up : After completion, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography : Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the pure N-tert-Butyl-2,3-difluoro-6-nitroaniline.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook